molecular formula C9H16F3NO2 B13511890 Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1221342-39-7

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate

Cat. No.: B13511890
CAS No.: 1221342-39-7
M. Wt: 227.22 g/mol
InChI Key: TZAJKZVNEWSHLN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl ester group and a trifluoroethylamino group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate typically involves the esterification of 3-[(2,2,2-trifluoroethyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active amine or acid, which can further interact with biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-aminoethoxy)propanoate
  • Tert-butyl 3-(2-hydroxyethoxy)propanoate

Comparison:

  • Structural Differences: While tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate contains a trifluoroethylamino group, similar compounds may have different substituents such as aminoethoxy or hydroxyethoxy groups.
  • Reactivity: The presence of the trifluoroethyl group can significantly influence the reactivity and stability of the compound compared to its analogs.
  • Applications: The unique properties of the trifluoroethyl group can make this compound more suitable for specific applications, such as in medicinal chemistry or materials science.

Properties

CAS No.

1221342-39-7

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroethylamino)propanoate

InChI

InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)4-5-13-6-9(10,11)12/h13H,4-6H2,1-3H3

InChI Key

TZAJKZVNEWSHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNCC(F)(F)F

Origin of Product

United States

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